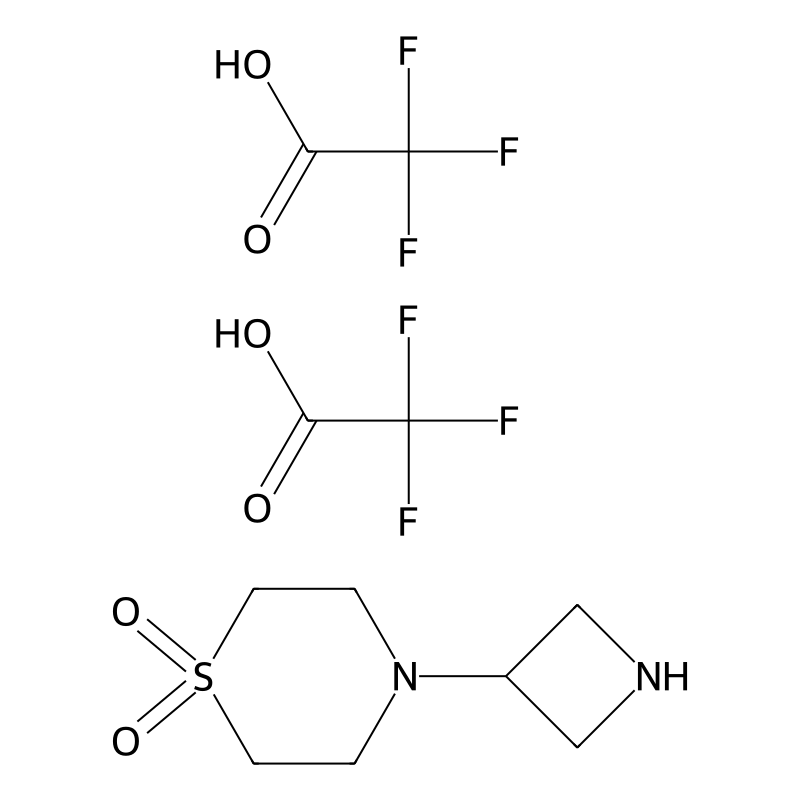

4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide bis(2,2,2-trifluoroacetate)

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide bis(2,2,2-trifluoroacetate) is a chemical compound characterized by its unique structure, which includes a thiomorpholine ring and an azetidine moiety. The molecular formula is , and it is recognized for its potential applications in medicinal chemistry due to its intriguing biological properties and structural features. The compound's design incorporates trifluoroacetate groups, which enhance its solubility and stability in various environments .

- Nucleophilic Substitution: The sulfur atom in the thiomorpholine ring can act as a nucleophile, facilitating substitutions with electrophiles.

- Acylation Reactions: The presence of the azetidine nitrogen allows for acylation, which can modify the compound's biological activity.

- Deprotonation: The trifluoroacetate groups can undergo deprotonation under basic conditions, leading to the formation of more reactive species.

These reactions highlight the compound's versatility in synthetic organic chemistry, paving the way for further modifications and potential derivatives.

4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide bis(2,2,2-trifluoroacetate) exhibits notable biological activities. Preliminary studies suggest that it may possess:

- Antimicrobial Properties: Some derivatives of thiomorpholines have shown efficacy against various bacterial strains.

- Antitumor Activity: Compounds with similar structures have been investigated for their potential to inhibit cancer cell proliferation.

- CNS Activity: The azetidine moiety may contribute to neuroactive properties, making it a candidate for further exploration in neuropharmacology .

The synthesis of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide bis(2,2,2-trifluoroacetate) typically involves multi-step organic reactions:

- Formation of Thiomorpholine: Starting from appropriate precursors like thioketones and amines.

- Introduction of Azetidine Ring: This can be achieved through cyclization reactions involving azetidine precursors.

- Trifluoroacetate Esterification: The final step involves reacting the thiomorpholine derivative with trifluoroacetic anhydride to yield the bis(trifluoroacetate) form.

These methods allow for the production of the compound with high purity and yield .

The compound holds promise in various fields:

- Pharmaceutical Development: Its potential antimicrobial and antitumor properties make it a candidate for drug development.

- Chemical Research: As a versatile intermediate, it can be used to synthesize other complex organic molecules.

- Material Science: Its unique chemical structure may find applications in developing new materials with specific properties.

Interaction studies involving 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide bis(2,2,2-trifluoroacetate) have focused on its binding affinity with biological targets. Initial findings indicate:

- Protein Binding: The compound may exhibit significant interactions with certain proteins involved in disease pathways.

- Enzyme Inhibition: It has been suggested that this compound could inhibit specific enzymes related to cancer progression or microbial resistance.

Further studies are required to elucidate these interactions fully and assess their implications for therapeutic applications .

Several compounds share structural similarities with 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide bis(2,2,2-trifluoroacetate). Here are some notable examples:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide | Contains thiomorpholine and azetidine | Enhanced solubility due to trifluoroacetate groups |

| 4-(Azetidine-3-yl)thiomorpholine hydrochloride | Similar core structure | Hydrochloride salt form may alter solubility and bioavailability |

| 4-(Thiomorpholin-3-yl)butanoic acid | Lacks azetidine component | Focused on fatty acid metabolism applications |

| 4-(Piperidin-3-yl)thiomorpholine | Piperidine instead of azetidine | Potentially different pharmacological profiles |

These comparisons illustrate how variations in structure can lead to distinct biological activities and applications while maintaining some core functional characteristics .